4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
Overview
Description
4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide, also known as HNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of hydrazides and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis in cancer cells. This process involves the programmed cell death of cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to possess several biochemical and physiological effects. These include antioxidant properties, which can help to protect cells from oxidative stress. Additionally, 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to possess a wide range of biochemical and physiological effects, which make it a versatile tool for scientific research. However, one of the limitations of using 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide. One area of research is the development of new cancer treatments based on the compound's anticancer properties. Additionally, 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide may be studied for its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
In conclusion, 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound possesses a wide range of biochemical and physiological effects, which make it a versatile tool for research. However, its potential toxicity may limit its use in certain experiments. Future research may focus on the development of new cancer treatments and other medical applications for 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide.
Scientific Research Applications
4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. 4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to possess anticancer properties, which make it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
4-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(11-2-6-13(7-3-11)18(21)22)16-17-15(20)12-4-8-14(19)9-5-12/h2-9,19H,1H3,(H,17,20)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUBXBDOWPUDCO-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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